In the pharmaceutical industry, 2-Iodo-4,6-dimethylpyrimidine derivatives have been explored for their biological activity. For example, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), with the potential to induce antiproliferative and proapoptotic effects in cancer cells3. Additionally, the antibiotic activity of 2-amino-4,6-dimethylpyrimidine has been analyzed using quantum computational tools, highlighting its potential as an anti-tuberculosis agent6.
A novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors have been synthesized, showing selectivity for high-affinity folate receptors over other transporters for cellular entry. These compounds have demonstrated potent growth inhibition of human tumor cells expressing folate receptors, indicating their potential as antitumor agents7.
The synthesis of N-substituted 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinediones has revealed a new class of class III antiarrhythmic agents. These compounds have shown promising electrophysiological activity and beta-blocking effects in preclinical models, suggesting their potential use in the treatment of arrhythmias8.
The ambidentate ligand behavior of 4,6-dimethylpyrimidine-2-one has been studied, showing its ability to form complexes with divalent metal ions. This suggests that 2-Iodo-4,6-dimethylpyrimidine could also exhibit similar behavior, potentially making it useful in the field of material science and as a catalyst in various chemical reactions4.
The compound is sourced from various synthetic routes that involve iodination of 4,6-dimethylpyrimidine. It falls under the category of halogenated heterocycles, which are crucial in medicinal chemistry for their diverse biological activities. The presence of iodine enhances its reactivity, particularly in substitution reactions, compared to other halogenated derivatives .
The synthesis of 2-Iodo-4,6-dimethylpyrimidine typically involves the iodination of 4,6-dimethylpyrimidine. Common methods include:
The molecular structure of 2-Iodo-4,6-dimethylpyrimidine reveals a planar pyrimidine ring system with specific bond lengths and angles that contribute to its chemical properties. Key structural features include:
2-Iodo-4,6-dimethylpyrimidine participates in several types of chemical reactions:
The mechanism of action for 2-Iodo-4,6-dimethylpyrimidine primarily revolves around its reactivity due to the iodine substituent. In substitution reactions, the iodine atom acts as a leaving group:
This mechanism is fundamental in synthesizing various biologically active compounds .
2-Iodo-4,6-dimethylpyrimidine has several significant applications:
Orthorhombic crystal symmetry governs the solid-state packing of 2-iodo-4,6-dimethylpyrimidine (C₆H₇IN₂), with space group Pnma and unit cell parameters a = 7.930(2) Å, b = 7.0256(19) Å, and c = 14.499(4) Å. The unit cell volume measures 807.8(4) ų with Z = 4, indicating four molecules per unit cell [3]. Single-crystal X-ray diffraction experiments conducted at 296 K reveal key crystallographic characteristics, as summarized in Table 1:
Table 1: Crystallographic Parameters of 2-Iodo-4,6-dimethylpyrimidine
Parameter | Value |
---|---|
Empirical formula | C₆H₇IN₂ |
Crystal system | Orthorhombic |
Space group | Pnma |
a (Å) | 7.930(2) |
b (Å) | 7.0256(19) |
c (Å) | 14.499(4) |
Volume (ų) | 807.8(4) |
Z | 4 |
Density (g·cm⁻³) | 1.924 |
Non-hydrogen atoms align precisely on a crystallographic mirror plane, imposing molecular symmetry that forces disorder in the methyl group hydrogen atoms. Each methyl hydrogen occupies two positions with equal 0.5 site-occupancy factors, constrained by the mirror plane symmetry perpendicular to the pyrimidine ring [2] [3]. This disorder necessitates constrained refinement protocols during crystallographic analysis, with C–H bond distances fixed at 0.96 Å and isotropic displacement parameters (Uₛᵢᵥₑ) set to 1.5 times the Uₑᵩ of the parent carbon atoms [3].
The central pyrimidine ring exhibits bond lengths characteristic of halogenated heterocycles, with key metrics provided in Table 2. The C2–I1 bond length of 2.107(4) Å falls within the expected range for aryl-iodine single bonds but is notably shorter than the sum of van der Waals radii (3.50 Å). Comparative analysis reveals that the C–I bond in 2-iodo-4,6-dimethylpyrimidine is approximately 0.05–0.08 Å longer than corresponding C–Cl bonds in chlorinated analogs (typically 1.73–1.74 Å), reflecting the larger covalent radius of iodine [2] [3] [8].
Table 2: Selected Bond Lengths (Å) and Angles (°) in 2-Iodo-4,6-dimethylpyrimidine
Bond/Angle | Value | Comparative Halogen Analogs |
---|---|---|
C2–I1 | 2.107(4) Å | C–Cl: 1.73–1.74 Å [8] |
N1–C2 | 1.357(5) Å | N–C: 1.33–1.35 Å |
N1–C6 | 1.342(5) Å | |
C2–N1–C6 | 116.8(3)° | |
N1–C2–I1 | 121.9(3)° | N–C–Cl: ~119° [8] |
The endocyclic angles at N1–C2–I1 (121.9(3)°) and C2–N1–C6 (116.8(3)°) demonstrate modest enlargement compared to non-halogenated pyrimidines, attributable to steric and electronic effects of the bulky iodine substituent. These distortions optimize orbital overlap for the σ-bond framework while minimizing repulsive contacts between iodine and methyl groups [2] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1